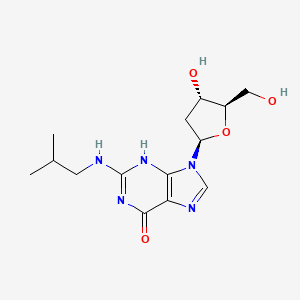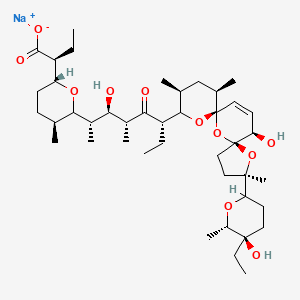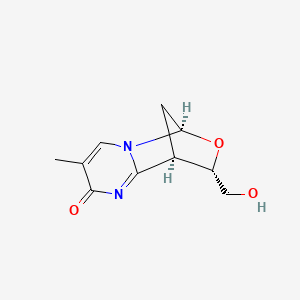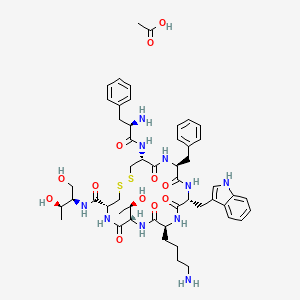
Octreotide acetate
Übersicht
Beschreibung
Octreotidazetat ist ein synthetisches Polypeptid, das pharmakologisch mit Somatostatin, einem natürlichen Hormon, verwandt ist. Es ist ein potenter Inhibitor von Wachstumshormon, Glukagon und Insulin. Octreotidazetat wird zur Behandlung verschiedener Erkrankungen eingesetzt, darunter Akromegalie, Karzinoidtumoren und vasoaktive intestinale Peptid-sezernierende Tumoren .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Octreotidazetat wird mit einer Lösungsphasensynthesemethode synthetisiert. Der Prozess beinhaltet die Kupplung von zwei geeignet geschützten Tetrapeptidfragmenten. Diese Fragmente werden dann entschützt, oxidiert und mit Essigsäure behandelt, um Octreotidazetat mit der gewünschten Reinheit zu erhalten . Die optimierte Doppel-Emulsions-Lösungsmitteleindampfungsmethode wird auch zur Herstellung von Octreotidazetat-beladenen Poly(Laktid-co-Glykolid)-Mikrokugeln verwendet .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Octreotidazetat mit einer 4+4-Lösungsphasensynthesestrategie hergestellt. Dies beinhaltet die Synthese von zwei Tetrapeptidfragmenten, gefolgt von spezifischen Schutz- und Entschützungsmethoden sowie einer einfachen Kondensation der Fragmente. Diese Methode erleichtert die Gewinnung des gewünschten Moleküls in weniger Syntheseschritten mit einer erheblichen Ausbeuteverbesserung .
Wissenschaftliche Forschungsanwendungen
Octreotide acetate has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In medicine, it is used to treat acromegaly, carcinoid tumors, and vasoactive intestinal peptide-secreting tumors . It is also used in the development of sustained-release drug delivery systems, such as biodegradable polymeric microspheres . In biological research, this compound is used to study the inhibition of growth hormone and other related pathways .
Wirkmechanismus
Target of Action
Octreotide acetate, also known as Sandostatin LAR, Sandostatin, Octreolin, or Longastatina, primarily targets the somatostatin receptors (SSTRs) . These receptors are predominantly found in the gastrointestinal tract and the pituitary gland . Octreotide binds mainly to the SSTR2 and SSTR5 receptors, which play a crucial role in inhibiting the secretion of various hormones .
Mode of Action
Octreotide mimics the natural hormone somatostatin, inhibiting the secretion of several hormones . It binds to somatostatin receptors coupled to phospholipase C through G proteins, leading to smooth muscle contraction in the blood vessels . This interaction results in changes in the cellular environment, affecting the secretion of hormones like growth hormone, insulin, and glucagon .
Biochemical Pathways
The binding of octreotide to its targets stimulates phospholipase C, leading to the production of 1, 4,5-inositol triphosphate . This action on the L-type calcium channels leads to the inhibition of growth hormone, treating the various growth-hormone and metabolic effects of acromegaly .
Pharmacokinetics
Octreotide is absorbed quickly and completely after subcutaneous application, reaching maximal plasma concentration after 30 minutes . It has a bioavailability of 60% for intramuscular administration and 100% for subcutaneous administration . The compound is 40-65% protein-bound and is metabolized in the liver . It has an elimination half-life of 1.7-1.9 hours, and about 32% of it is excreted in urine .
Result of Action
The molecular and cellular effects of octreotide’s action include the inhibition of hormone secretion from the tumor, inducing apoptosis, and cell cycle arrest, mainly through the regulation of phosphotyrosine phosphatase (PTP) and mitogen-activated protein (MAP) kinase . It also decreases splanchnic blood flow and inhibits the release of serotonin, gastrin, vasoactive intestinal peptide, secretin, motilin, and pancreatic polypeptide .
Action Environment
Environmental factors such as relative humidity and temperature can influence the stability and structural integrity of octreotide . A study found that octreotide remains remarkably stable under different humidity levels and temperatures, retaining its orthorhombic symmetry . A characteristic structural evolution in terms of lattice parameters and volume of the unit cell is reported mainly upon controlled relative humidity variation .
Safety and Hazards
It is recommended to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition .
Relevant papers on Octreotide Acetate include studies on its use in the treatment of neuroendocrine tumors , its physical-chemical characterization when encapsulated in commercial glucose-star PLGA microspheres , and its use to prevent rebound hypoglycemia .
Biochemische Analyse
Biochemical Properties
Octreotide acetate is a potent inhibitor of growth hormone, glucagon, and insulin, making it more effective than the natural hormone somatostatin . It interacts with somatostatin receptors, predominantly SSTR2 and SSTR5 , inhibiting the secretion of growth hormone . The compound is synthesized through solid phase peptide synthesis (SPPS), a widely used method for producing peptides .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the secretion of many hormones such as gastrin . This leads to a reduction of flushing and diarrhea symptoms related to carcinoid tumors and/or vasoactive intestinal peptide (VIPoma) tumors . It also alters the balance between the counter-regulatory hormones, insulin, glucagon, and growth hormone, which may result in hypoglycemia or hyperglycemia .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through binding interactions with biomolecules. It binds predominantly to the somatostatin receptors SSTR2 and SSTR5 . This binding inhibits the secretion of growth hormone, glucagon, and insulin . The inhibition of these hormones results in the therapeutic effects of this compound in treating acromegaly and symptoms arising from various tumors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, nuclear localization of this compound increased significantly over a 20-hour period in pulse-chase experiments . Additionally, the amount of this compound in the mitochondria also increased over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound have shown tumor growth inhibition with a relatively low radiation dose in animal models
Metabolic Pathways
This compound is involved in the regulation of many physiologic processes and inhibits exocrine secretions from the pancreas, gut, gallbladder, and salivary glands
Subcellular Localization
This compound has been observed to localize in the cell nucleus and mitochondria
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octreotide acetate is synthesized using a solution-phase synthesis method. The process involves the coupling of two suitably protected tetrapeptide fragments. These fragments are then deprotected, oxidized, and treated with acetic acid to yield this compound with the desired purity . The optimized double emulsion solvent evaporation method is also used to prepare this compound-loaded poly(lactide-co-glycolide) microspheres .
Industrial Production Methods: In industrial settings, this compound is produced using a 4+4 solution phase synthesis strategy. This involves the synthesis of two tetrapeptide fragments, followed by specific protection and deprotection methods and a facile condensation of the fragments. This method facilitates obtaining the desired molecule in fewer synthetic steps with significant yield improvement .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Octreotidazetat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Acylierung. Das Peptid kann durch Peptidacylierungsreaktionen Adduktverbindungen bilden, die zu Glycoyl- und Lactoyl-substituierten Verbindungen führen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von Octreotidazetat verwendet werden, sind Essigsäure, Oxidationsmittel und Schutzgruppen für die Tetrapeptidfragmente. Die Reaktionsbedingungen umfassen typischerweise kontrollierte pH-Werte und Temperaturen, um die Stabilität und Reinheit des gewünschten Produkts zu gewährleisten .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit Octreotidazetat gebildet werden, sind das gewünschte Octapeptid mit spezifischen Substitutionen und Adduktverbindungen, die aus der Peptidacylierung resultieren .
Wissenschaftliche Forschungsanwendungen
Octreotidazetat hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen in Chemie, Biologie, Medizin und Industrie. In der Medizin wird es zur Behandlung von Akromegalie, Karzinoidtumoren und vasoaktiven intestinale Peptid-sezernierenden Tumoren verwendet . Es wird auch bei der Entwicklung von Systemen zur kontrollierten Freisetzung von Arzneimitteln verwendet, wie z. B. biologisch abbaubare polymere Mikrokugeln . In der biologischen Forschung wird Octreotidazetat verwendet, um die Hemmung des Wachstumshormons und anderer verwandter Pfade zu untersuchen .
Wirkmechanismus
Octreotidazetat entfaltet seine Wirkung, indem es das natürliche Hormon Somatostatin imitiert. Es bindet vorwiegend an Somatostatin-Rezeptoren SSTR2 und SSTR5 und hemmt die Sekretion von Wachstumshormon, Glukagon und Insulin . Die Verbindung zeigt nach Eintritt in den systemischen Kreislauf ein dreistufiges pharmakokinetisches Profil .
Vergleich Mit ähnlichen Verbindungen
Octreotidazetat wird mit anderen Somatostatin-Analoga wie Lanreotid und Pasireotid verglichen. Während alle diese Verbindungen die Wirkungen von Somatostatin imitieren, ist Octreotidazetat in seiner Potenz und seinem spezifischen Rezeptorbindungsprofil einzigartig . Ähnliche Verbindungen umfassen:
- Lanreotid
- Pasireotid
- Vapreotid
Octreotidazetat zeichnet sich durch seine höhere Potenz und ein breiteres Spektrum an medizinischen Anwendungen aus .
Eigenschaften
IUPAC Name |
acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H66N10O10S2.C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEJFZYLWPSJOV-XJQYZYIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H70N10O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83150-76-9 (Parent) | |
| Record name | Octreotide acetate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079517014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601027489 | |
| Record name | L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-, cyclic (2→7)-disulfide, acetate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1079.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79517-01-4, 760176-26-9 | |
| Record name | Octreotide acetate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079517014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-, cyclic (2→7)-disulfide, acetate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-, cyclic (2.fwdarw.7)-disulfide, acetate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sandostatin is a synthetic analog of somatostatin, a naturally occurring hormone that inhibits the release of various hormones and peptides. [] It binds to somatostatin receptors (SSTRs), primarily subtypes 2 and 5, which are expressed in various tissues throughout the body. [, ] This binding mimics the inhibitory actions of natural somatostatin, leading to a range of downstream effects.
ANone: Sandostatin binding to SSTRs results in:
- Inhibition of hormone secretion: This includes growth hormone, insulin, glucagon, and gastrointestinal hormones like gastrin and vasoactive intestinal peptide (VIP). [, ]
- Reduction of blood flow to the splanchnic circulation: This effect helps control bleeding from esophageal varices. [, ]
- Inhibition of tumor cell proliferation: Some tumor cells, particularly neuroendocrine tumors, overexpress SSTRs. [, ]
ANone: Sandostatin (Octreotide Acetate) has the molecular formula C49H66N10O10S2 and a molecular weight of 1019.28 g/mol.
ANone: While the provided research papers do not include detailed spectroscopic data, this information can be found in drug formularies and analytical chemistry resources.
A: Research suggests that Sandostatin (this compound) is incompatible with Dexamethasone Phosphate injections containing sodium bisulphate. Sodium bisulphate promotes hydrolysis of this compound, decreasing its stability and potency. [] Using sodium bisulphate-free dexamethasone phosphate preparations is recommended.
ANone: Sandostatin is not known to possess catalytic properties and is not used in catalytic applications.
ANone: The provided research papers primarily focus on clinical and experimental aspects of Sandostatin. Further research in computational chemistry could explore its binding affinities to different SSTR subtypes and potentially aid in the design of more targeted analogs.
A: Sandostatin LAR (long-acting release) is a depot formulation of Sandostatin. It consists of microspheres of this compound encapsulated within a biodegradable polymer. [, ] After intramuscular injection, these microspheres slowly release the drug, providing sustained therapeutic levels for up to 4 weeks. [] This formulation offers improved patient convenience and treatment adherence compared to multiple daily injections of standard Sandostatin.
A: Sandostatin is rapidly absorbed after subcutaneous injection, with peak plasma concentrations reached within 30 minutes. [] It is primarily eliminated through the liver and has a half-life of approximately 1.5-2 hours. []
A: Yes, Sandostatin LAR, the intramuscular depot formulation, exhibits a different pharmacokinetic profile compared to subcutaneous Sandostatin. After injection, Sandostatin LAR releases this compound slowly, providing sustained therapeutic levels for up to 4 weeks. [, ]
ANone: This Q&A focuses on the scientific research aspects of Sandostatin. Information regarding toxicology, adverse effects, and safety profiles can be found in the drug's prescribing information leaflet and resources like the FDA's Adverse Event Reporting System (FAERS).
A: Research is exploring the use of targeted radionuclide therapy, where a radioactive isotope is attached to a somatostatin analog like Sandostatin. [] This allows for targeted delivery of radiation to tumor cells expressing SSTRs, potentially improving efficacy and reducing side effects.
A: Research suggests that Ga-68-DOTA-TATE PET/CT scans, which visualize SSTR expression, might help predict the response to Sandostatin treatment in patients with neuroendocrine tumors. [, ] Tumors with higher SUVmax values on these scans might be more likely to respond to Sandostatin therapy.
A: Radioimmunoassay (RIA) is a commonly employed method to measure Sandostatin concentrations in biological samples, as demonstrated in several studies. [, ]
ANone: The remaining aspects (16-26) are not extensively addressed within the scope of the provided research papers, which primarily focus on clinical and experimental applications of Sandostatin.
A: Sandostatin (this compound), a synthetic analog of somatostatin, was first synthesized in the 1970s. [] Its introduction as a therapeutic agent marked a significant advancement in the management of various endocrine disorders and neuroendocrine tumors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


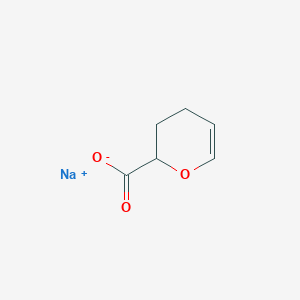

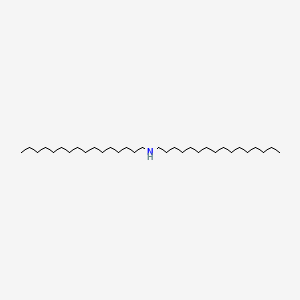

![Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate](/img/structure/B7822953.png)

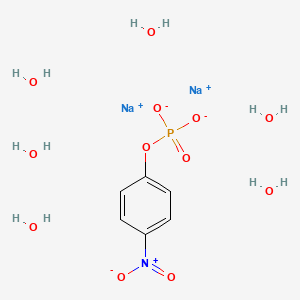

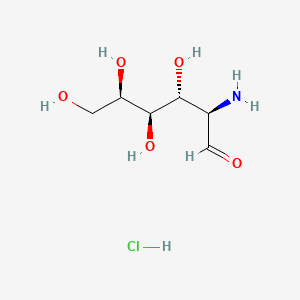
![(2R,3S,4R,5R,8R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B7822993.png)
